VEGFR2 Anti-Angiogenic Pathway Inhibition
α-CBD (compound 1) specifically suppresses the activated VEGFR2–paxillin–FAK signaling axis and reduces the vasculogenesis marker CD31 in breast cancer models, a mechanism not reported for β-CBD. In vitro, α-CBD significantly reduced activated VEGFR2 levels across multiple breast cancer cell lines. In vivo, intraperitoneal administration of α-CBD at 40 mg/kg, three times per week, significantly reduced MDA-MB-231 breast tumor size in mice [1]. In silico docking positioned α-CBD favorably at the ATP-binding pocket of VEGFR2, with a binding mode parallel to that of the FDA-approved antiangiogenic drug sunitinib [1]. β-CBD, by contrast, has not been reported to engage the VEGFR2 pathway; its anticancer activity is mediated through indoleamine 2,3-dioxygenase (IDO1) and tryptophan dioxygenase (TDO2) modulation in prostate cancer models [2].
| Evidence Dimension | VEGFR2 pathway engagement and in vivo antitumor efficacy |
|---|---|
| Target Compound Data | α-CBD 40 mg/kg IP 3×/week: significant reduction in MDA-MB-231 tumor size; parallel VEGFR2 docking mode to sunitinib; downregulation of CD31 and paxillin-FAK pathway. |
| Comparator Or Baseline | β-CBD: no VEGFR2 pathway activity reported; antitumor effect mediated via IDO1/TDO2 in prostate cancer. Sunitinib: FDA-approved antiangiogenic comparator in docking study. |
| Quantified Difference | Qualitative pathway divergence: α-CBD acts through VEGFR2–angiogenesis axis; β-CBD does not. Exact tumor volume reduction percentages not reported in abstract; described as statistically significant. |
| Conditions | MDA-MB-231 human breast cancer cell lines (in vitro); MDA-MB-231 xenograft in mice (in vivo); in silico VEGFR2 docking. |
Why This Matters
For angiogenesis or VEGFR2-targeted research, α-CBD is the only cembrenediol epimer with demonstrated on-target activity, making β-CBD an invalid substitute.
- [1] Hailat, M.M.; Ebrahim, H.Y.; Mohyeldin, M.M.; Goda, A.A.; Siddique, A.B.; El Sayed, K.A. The tobacco cembranoid (1S,2E,4S,7E,11E)-2,7,11-cembratriene-4,6-diol as a novel angiogenesis inhibitory lead for the control of breast malignancies. Bioorg. Med. Chem. 2017, 25(15), 3911–3921. DOI: 10.1016/j.bmc.2017.05.028. View Source
- [2] Mudhish, E.A.; Siddique, A.B.; Ebrahim, H.Y.; et al. The Tobacco β-Cembrenediol: A Prostate Cancer Recurrence Suppressor Lead and Prospective Scaffold via Modulation of Indoleamine 2,3-Dioxygenase and Tryptophan Dioxygenase. Nutrients 2022, 14(7), 1505. DOI: 10.3390/nu14071505. View Source
